molecular formula C9H16ClN3 B12221893 (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B12221893
M. Wt: 201.70 g/mol
InChI Key: IFFNEFMWTMJYFE-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

(2-cyclopentylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c10-7-9-5-6-11-12(9)8-3-1-2-4-8;/h5-6,8H,1-4,7,10H2;1H

InChI Key

IFFNEFMWTMJYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may introduce various functional groups at the methanamine position .

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride with three analogs:

Compound Substituents Molecular Weight CAS RN Key Properties
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine HCl Cyclopentyl (1-position) Not reported Not reported High lipophilicity (cyclopentyl)
(5-tert-butyl-1H-pyrazol-3-yl)methanamine HCl tert-Butyl (3-position) 217.72 g/mol 936940-66-8 Increased steric bulk
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-chlorophenyl (thiazole) 261.17 g/mol 690632-35-0 mp 268°C; aromatic chlorination
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate 3-chlorophenyl (thiazole) 279.18 g/mol 690632-12-3 mp 203–204°C; hydrate form
1-(3-cyclobutyl-1,2-oxazol-5-yl)methanamine HCl Cyclobutyl (oxazole) 188.66 g/mol Not reported Smaller ring system; polar oxazole

Key Observations :

  • Cyclopentyl vs. tert-Butyl : The cyclopentyl group in the target compound confers moderate steric bulk and enhanced lipophilicity compared to the tert-butyl analog, which may influence membrane permeability and binding affinity .
  • Pyrazole vs. Thiazole derivatives exhibit higher melting points (e.g., 268°C vs. unreported for cyclopentyl-pyrazole), suggesting stronger crystal lattice interactions .
  • Chlorophenyl Substitution : Thiazole analogs with chlorophenyl groups () demonstrate how halogenation can enhance stability and receptor selectivity, though this is absent in the cyclopentyl-pyrazole compound.
Pharmacological Potential :
  • The cyclopentyl-pyrazole compound’s amine group may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), similar to other pyrazole-based amines .
  • Thiazole derivatives () are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic rigidity and halogen substituents .

Biological Activity

(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is classified under pyrazole derivatives, which are known for their broad spectrum of biological activities. The compound's unique cyclopentyl group contributes to its distinct chemical properties and biological interactions.

Target Interactions

Pyrazole derivatives interact with various biological targets, leading to significant pharmacological effects. The primary mechanisms of action include:

  • Sigma-1 Receptor Modulation : Recent studies suggest that this compound may act as a modulator of the sigma-1 receptor, implicated in neuroprotective and antitumor activities.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through disruption of cellular functions .
  • Anti-inflammatory Properties : In vivo studies have demonstrated significant anti-inflammatory effects, particularly in models of carrageenan-induced edema .

Biological Activities

The biological activities of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride can be summarized as follows:

Activity Description Reference
AntimicrobialEffective against S. aureus and E. coli; inhibition zones measured .
Anti-inflammatorySignificant reduction in inflammation in rat models .
AntitumorPotential activity against various cancer cell lines; specific IC50 values pending further study .

Antimicrobial Studies

In a comparative study, (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride exhibited notable antimicrobial activity. For instance, it demonstrated an inhibition zone of 25 ± 2.0 mm against S. aureus, indicating strong antibacterial properties. However, it showed no activity against E. coli in the same study .

Anti-inflammatory Research

Research by Mishra et al. (2020) highlighted the anti-inflammatory potential of pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride. The study utilized the carrageenan-induced rat paw edema model, where the compound significantly reduced inflammation compared to control groups .

Antitumor Activity

A recent investigation into the antitumor effects revealed that this pyrazole derivative could inhibit cell viability in aggressive cancer cell lines such as MDA-MB-231. Preliminary results indicated a 55% decrease in cell viability at a concentration of 10 µM after three days of treatment .

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